molecular formula C17H26N2O2 B13881761 N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide

N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide

Cat. No.: B13881761
M. Wt: 290.4 g/mol
InChI Key: FCCNQDLXECGCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide is a complex organic compound with a unique structure that includes a piperidine ring, a formamide group, and a propan-2-yloxyphenyl moiety

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide

InChI

InChI=1S/C17H26N2O2/c1-12(2)21-17-10-15(13(3)9-16(17)18-11-20)14-5-7-19(4)8-6-14/h9-12,14H,5-8H2,1-4H3,(H,18,20)

InChI Key

FCCNQDLXECGCPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C)OC(C)C)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the formamide group, and the attachment of the propan-2-yloxyphenyl moiety. Common reagents used in these reactions include piperidine, formic acid, and isopropyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the purity and composition of the product.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide include:

  • N-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide
  • N-[5-methyl-4-(1-ethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide
  • N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-ethoxyphenyl]formamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the propan-2-yloxyphenyl moiety and the formamide group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.